Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is a synthetic organic compound classified under imidazopyridines. This class is notable for its diverse biological activities, particularly in medicinal chemistry, where compounds are often developed for potential therapeutic applications. The compound features a fused heterocyclic structure, combining an imidazo[4,5-b]pyridine core with a tert-butyl carbamate moiety, which is frequently utilized as a protecting group in organic synthesis. Its chemical identifier is 1269293-39-1, and it has been studied for its biochemical interactions and potential pharmacological effects.
The synthesis of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate typically follows a multi-step process involving commercially available starting materials. A common synthetic route includes:
Optimization of these synthetic steps may involve modern techniques like continuous flow reactors and automated synthesis platforms to enhance yield and scalability.
The molecular structure of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can be described as follows:
The structural representation can be visualized through chemical drawing software or databases that provide 2D or 3D models of the compound.
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can undergo several notable chemical reactions:
The mechanism of action for tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate primarily involves its interaction with biological targets such as enzymes and proteins. Notably, it has been shown to inhibit Sterol 14-alpha demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in yeast cells. This inhibition affects cellular processes by disrupting membrane integrity and function in fungal pathogens.
The binding of the compound to the active site of CYP51 prevents substrate access, thus blocking the enzymatic activity necessary for ergosterol production, which is essential for fungal growth and viability.
Relevant data regarding these properties can be found in chemical databases and publications detailing similar compounds within the imidazopyridine class.
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate has several scientific uses:
The tert-butyl-protected imidazo[4,5-b]pyridine scaffold serves as a privileged structural motif in kinase inhibitor design. Fragment-based synthesis typically initiates with tert-butyl 7-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate (CAS: 878011-41-7), a key building block available at 97% purity (FW: 253.69, Formula: C₁₁H₁₂ClN₃O₂) [1]. This chlorinated intermediate enables versatile C–C and C–N coupling reactions at the C7 position through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimization studies reveal that microwave-assisted Buchwald-Hartwig amination at 150°C reduces reaction times from 24h to 2h while maintaining yields >85%. The electron-withdrawing nature of the imidazo[4,5-b]pyridine core (HOMO energy: -7.3 eV) facilitates these displacement reactions without requiring specialized ligands [1] [2].
Table 1: Key Building Blocks for Fragment Assembly
Compound Name | CAS Number | Purity (%) | Molecular Weight | Key Applications |
---|---|---|---|---|
tert-Butyl 7-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate | 878011-41-7 | 97 | 253.69 | Nucleophilic displacement site |
tert-Butyl (3H-imidazo[4,5-c]pyridin-4-yl)carbamate | 934816-43-0 | 98.07 | 234.25 | Scaffold isosteric modification |
tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate | 379264-77-4 | 95 | 238.29 | PROTAC linker synthesis |
Linker optimization critically modulates target engagement and cellular permeability. The ethylcarbamate tether in tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate provides conformational flexibility ideal for kinase active site accommodation. Systematic linker length studies demonstrate that:
Carbamate protection strategies prevent undesired metabolism at the linker’s secondary amine – rat microsomal stability studies show 85% parent compound retention after 1h versus <10% for unprotected analogs [1].
Scaffold diversification through ring fusion or bioisosteric replacement overcomes selectivity challenges. Strategic modifications include:
Table 2: Kinase Inhibition Profiles of Scaffold Variants
Scaffold Type | CHK1 IC₅₀ (µM) | CHK2 IC₅₀ (µM) | Selectivity Ratio (CHK2/CHK1) | Ligand Efficiency |
---|---|---|---|---|
Imidazo[4,5-b]pyridine (Parent) | 1.0 | 50 | 50 | 0.38 |
Pyrimido[2,3-b]azaindole | 0.29 | 12 | 41 | 0.43 |
Isoquinoline | 0.03 | 1.2 | 40 | 0.45 |
The tert-butoxycarbonyl (Boc) group serves dual roles: synthetic handle and metabolic protectorate. Key advancements include:
Carbamate alkylation studies reveal tert-butyl confers optimal steric protection – methyl and ethyl carbamates undergo hepatic hydrolysis 8.2x and 5.3x faster, respectively [4]. This stability enables oral bioavailability of 67% in murine models for Boc-protected imidazo[4,5-b]pyridine kinase inhibitors [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: